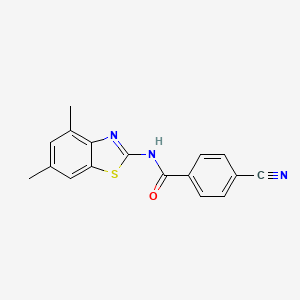

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, including the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthesis of Benzothiazole Derivatives : The synthesis of 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one, a compound related to the requested chemical, involves the reaction of 2-amino benzothiazole with various reagents (Baheti, Kapratwar, & Kuberkar, 2002).

Anticancer Activity

- In-vitro Anticancer Activity : Benzothiazole derivatives have been reported to exhibit significant in-vitro anticancer activity against various cancer cell lines (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

- Pyrimido-Benzothiazole Derivatives : Synthesized derivatives of pyrimido-benzothiazole show promise as anticancer agents in in vitro studies, with several compounds demonstrating remarkable activity against human cancer cell lines (Waghmare et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition Properties : Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors can adsorb onto surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Antimicrobial Activities

- Antimicrobial Activities : Thiazole and pyrazole derivatives based on tetrahydrobenzothiophene have shown promising antimicrobial activities. These compounds were synthesized and evaluated, revealing considerable potential as antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Anticonvulsant and Anti-Nociceptive Effects

- Anticonvulsant and Anti-Nociceptive Evaluation : Benzothiazole derivatives have been assessed for their anticonvulsant and anti-nociceptive properties in mice. The study found that certain derivatives showed complete protection in a mouse seizure model and exhibited potent analgesic activity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Ahmed, 2009).

Mecanismo De Acción

Target of Action

The compound contains a benzothiazole ring, which is a common structural motif in many biologically active compounds. Benzothiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The cyano group (-CN) and the benzamide moiety in the compound could potentially participate in hydrogen bonding and other interactions with biological targets, influencing their activity .

Biochemical Pathways

Benzothiazoles and benzamides are involved in a variety of biochemical pathways, depending on their specific targets. They may influence signal transduction, enzymatic activity, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and the presence of functional groups. The cyano group, for instance, could influence the compound’s lipophilicity and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound were to inhibit an enzyme, the result could be a decrease in the production of a certain metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)22-17(19-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKLWSDRCSOXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)